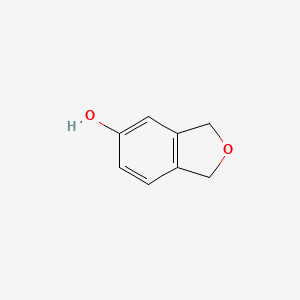

1,3-Dihydroisobenzofuran-5-ol

Übersicht

Beschreibung

1,3-Dihydroisobenzofuran-5-ol, also known as tetrahydroisobenzofuran-5-ol, is an organic compound. It is used as an intermediate in organic synthesis and pharmaceutical processes .

Synthesis Analysis

The synthesis of this compound involves the addition of Et3SiH (4 equiv) to 2-hydroxychalcone derivatives (0.5 mmol, 1 equiv) and InCl3 (0.5 equiv) in anhydrous acetonitrile (2.5 mL). The reaction mixture is refluxed, water is added, and the reaction mixture is extracted with dichloromethane. The combined organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under vacuum. The resulting solution is purified by silica gel column chromatography (petroleum ether/ethyl acetate = 50:1) to obtain this compound .

Molecular Structure Analysis

The molecular formula of this compound is C8H8O2. The molecular weight is 136.15 g/mol. The structure of this compound includes a dihydroisobenzofuran heterocycle .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo intramolecular hydroalkoxylation of aromatic alkynols with the promotion of cesium carbonate . This reaction proceeds regioselectively with exclusive formation of 5-exo-dig product .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 6°C, a boiling point of 192°C (lit.), a density of 1.098 g/mL at 25°C (lit.), and a refractive index of n20/D 1.546 (lit.) . It has low aqueous solubility and is a colorless liquid .

Wissenschaftliche Forschungsanwendungen

Organokatalytische Reaktionen

1,3-Dihydroisobenzofuran-5-ol wurde im Bereich der Organokatalyse eingesetzt. Beispielsweise wurde es bei der enantioselektiven intramolekularen Oxa-Michael-Reaktion von Alkoxyboronaten verwendet . Diese Reaktion ist eine neue Strategie zur Herstellung von enantiomerenangereicherten 1-substituierten 1,3-Dihydroisobenzofuranen .

Synthese von Naturstoffen

Die Forschung an Naturstoffen, die Benzofuran enthalten, hat sich in den letzten Jahrzehnten deutlich verstärkt . This compound kann bei der Totalsynthese dieser Naturstoffe verwendet werden, die oft komplexe Strukturen aufweisen .

Fluorimetrische Analyse

4-Methoxy-ortho-Phthalsäuredialdehyd und 4-Hydroxy-ortho-Phthalsäuredialdehyd, die von this compound abgeleitet werden können, sind potenziell nützliche Moleküle für die fluorimetrische Analyse einer Vielzahl von Aminen .

Ausarbeitung komplexer molekularer Architekturen

Der oben erwähnte 4-Methoxy-ortho-Phthalsäuredialdehyd und 4-Hydroxy-ortho-Phthalsäuredialdehyd können auch zur Ausarbeitung komplexer molekularer Architekturen verwendet werden .

Wirkmechanismus

Target of Action

The primary target of 1,3-Dihydroisobenzofuran-5-ol is Peptide Deformylase (PDF) . PDF is a unique subclass of metalloenzymes that catalyzes the removal of the formyl group at the N-terminus of bacterial proteins . It is essential for bacterial growth and is present in all clinically relevant bacteria .

Mode of Action

This compound interacts with its target, PDF, by inhibiting its activity . This compound has been found to inhibit Staphylococcus aureus PDF with IC50 values of 3.6 and 2.5 M . The inhibition of PDF disrupts the protein synthesis in bacteria, leading to their death .

Biochemical Pathways

The inhibition of PDF affects the protein synthesis pathway in bacteria . As PDF is responsible for the removal of the formyl group at the N-terminus of bacterial proteins, its inhibition disrupts this process, affecting the overall protein synthesis .

Pharmacokinetics

It’s known that the compound can be isolated from liquid fermentation cultures of the fungus, aspergillus flavipes .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of protein synthesis . It has shown antibacterial activity with an MIC value of 25 g/ml .

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dihydroisobenzofuran-5-ylamine, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

1,3-Dihydroisobenzofuran-5-ol plays a role in biochemical reactions as a potential radical scavenger. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species such as hydroxyl radicals, superoxide radicals, and methoxy radicals. These interactions are primarily based on the compound’s ability to donate hydrogen atoms, thereby neutralizing the radicals and preventing oxidative damage to cells . Additionally, this compound may interact with enzymes involved in oxidative stress responses, further highlighting its potential as an antioxidant.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to scavenge reactive oxygen species by donating hydrogen atoms. This interaction helps in neutralizing the radicals and preventing cellular damage . Additionally, this compound may bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in enzyme function and subsequent alterations in cellular processes. Moreover, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained antioxidant effects and protection against oxidative damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and protection against oxidative stress . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and antioxidant defense mechanisms . The compound’s ability to scavenge reactive oxygen species and modulate enzyme activity can influence metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. These interactions are important for understanding the compound’s mechanism of action and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can exert its antioxidant effects and protect against mitochondrial oxidative damage. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVUEHUKKCOJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308169 | |

| Record name | 1,3-Dihydro-5-isobenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68747-25-1 | |

| Record name | 1,3-Dihydro-5-isobenzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68747-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-isobenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2-benzofuran-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

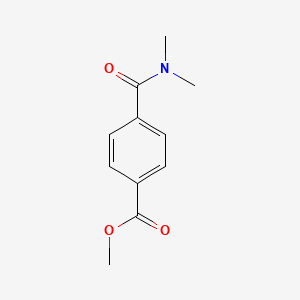

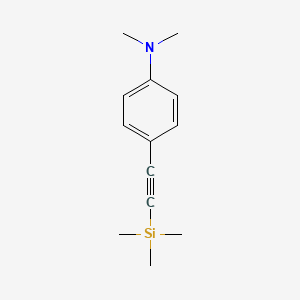

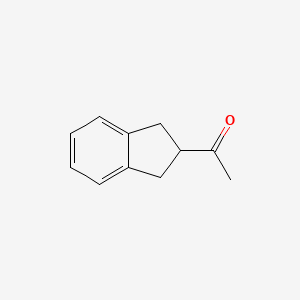

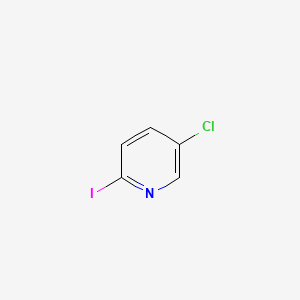

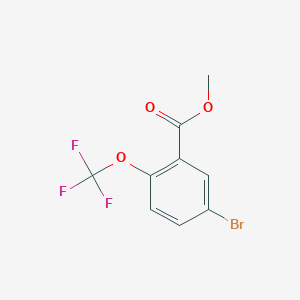

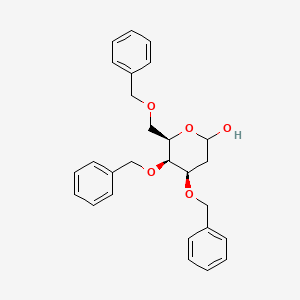

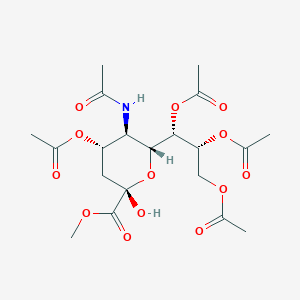

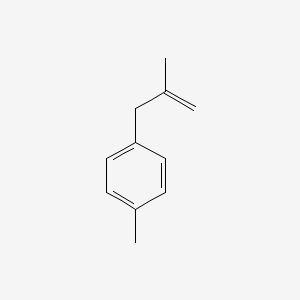

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

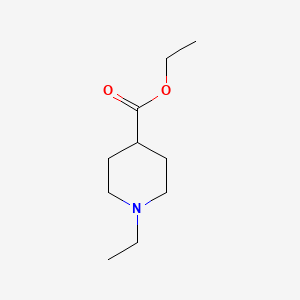

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)